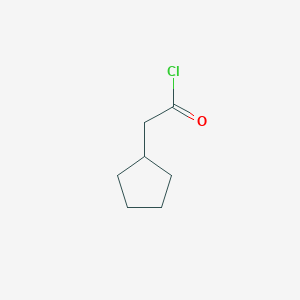

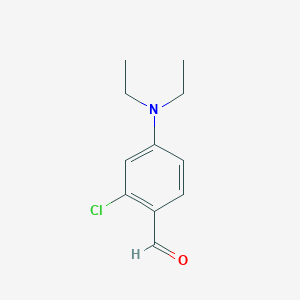

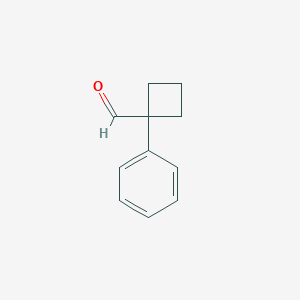

1-苯基环丁烷甲醛

描述

1-Phenyl-cyclobutanecarbaldehyde is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, such as its density, melting point, boiling point, etc., can be found in various chemical databases .科学研究应用

Field: Organic Chemistry

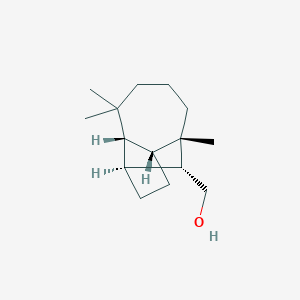

1-phenylcyclobutanecarbaldehyde could potentially be used in the field of organic chemistry, specifically in the synthesis of cyclobutane-containing natural products .

Application Summary

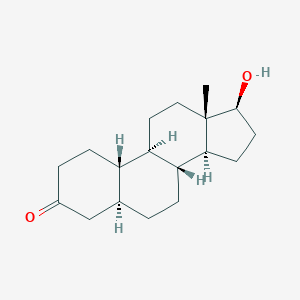

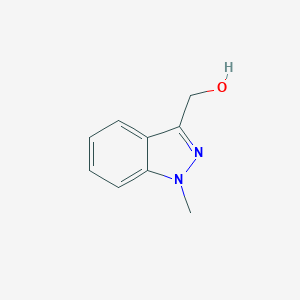

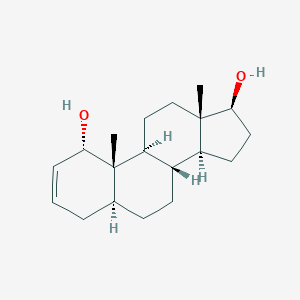

Cyclobutane is a core structure in many complex natural products, including terpenoids, alkaloids, and steroids . These compounds not only have fascinating structures, but also exhibit potent biological activities . The potential application of 1-phenylcyclobutanecarbaldehyde could be in the synthesis of these cyclobutane-containing natural products.

Results or Outcomes

The outcomes of such synthesis processes would be the production of complex natural products containing cyclobutane subunits . These compounds could then be studied for their biological activities, contributing to fields like medicinal chemistry and pharmacology.

Field: Photoredox Catalysis

1-phenylcyclobutanecarbaldehyde could potentially be used in the field of photoredox catalysis .

Application Summary

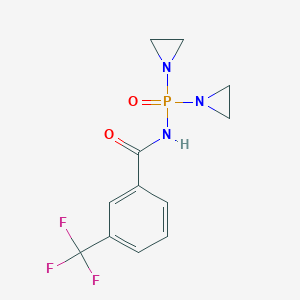

The compound could be used in the synthesis of bicyclo [1.1.0]butyl radical cations . These radical cations could then be used in [2π+2σ] cycloaddition reactions .

Methods of Application

The compound could be used in photoredox catalysis to promote the single-electron oxidation of bicyclo [1.1.0]butanes . The resulting radical cations could then undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .

Results or Outcomes

The most notable feature of this transformation is the breadth of alkene classes that can be employed, including non-activated alkenes, which have so far been elusive for previous strategies . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken in order to better understand the physical nature of bicyclo [1.1.0]butyl radical cations .

属性

IUPAC Name |

1-phenylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCECDJPMXUAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481310 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-cyclobutanecarbaldehyde | |

CAS RN |

1469-83-6 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。